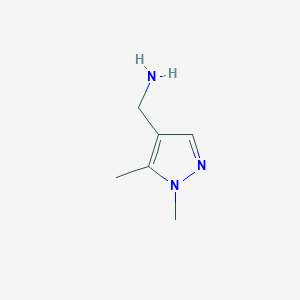

1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,5-dimethylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-6(3-7)4-8-9(5)2/h4H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMVIBHFGRZKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355953 | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400756-31-2 | |

| Record name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,5-dimethyl-1H-pyrazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed as a two-step process, commencing with the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole to yield the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This intermediate is subsequently converted to the target primary amine via reductive amination. This guide furnishes detailed experimental protocols, quantitative data analysis, and a visual representation of the synthetic pathway to facilitate its implementation in a laboratory setting.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of a wide array of pharmaceutical agents due to their diverse biological activities. The title compound, this compound, features a primary amine functionality attached to a substituted pyrazole core, making it a versatile synthon for the introduction of this pharmacophoric scaffold into larger, more complex molecules. This guide delineates a reliable and reproducible synthetic route, providing researchers with the necessary information to access this important chemical entity.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step sequence as illustrated below. The initial step involves the electrophilic formylation of the electron-rich pyrazole ring at the C4-position, followed by the conversion of the aldehyde group to a primary amine.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds.[1] In this step, 1,5-dimethyl-1H-pyrazole is treated with the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the 4-position of the pyrazole ring.

Experimental Workflow:

Figure 2: Experimental workflow for the Vilsmeier-Haack formylation.

Detailed Protocol:

-

To a stirred solution of anhydrous N,N-dimethylformamide (3.0 eq.) in a round-bottom flask cooled in an ice-salt bath (0-5 °C), phosphorus oxychloride (1.5 eq.) is added dropwise, ensuring the temperature does not exceed 10 °C. The mixture is stirred for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

1,5-dimethyl-1H-pyrazole (1.0 eq.) is then added portion-wise to the reaction mixture.

-

After the addition is complete, the reaction mixture is heated to 60-70 °C and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Quantitative Data for Vilsmeier-Haack Formylation of Pyrazoles (Analogous Reactions):

| Reactant | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenyl-1H-pyrazole | POCl₃, DMF | 60-65 | 4 | 65 | [2] |

| 1-Methyl-3-substituted-phenyl-1H-pyrazole hydrazone | POCl₃, DMF | 80 | 5-6 | Excellent | [1] |

| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 120 | 2 | Good | [1] |

Step 2: Synthesis of this compound

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[3][4][5][6] In this step, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde is reacted with an ammonia source, and the resulting imine intermediate is reduced in situ to the target primary amine using a suitable reducing agent.

Experimental Workflow:

Figure 3: Experimental workflow for the reductive amination.

Detailed Protocol:

-

To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in methanol, an excess of an ammonia source, such as ammonium acetate (5-10 eq.) or a concentrated aqueous solution of ammonia, is added.

-

The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

A reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq.) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture, maintaining the temperature below 25 °C.

-

The reaction is stirred at room temperature for an additional 12-24 hours, with progress monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the addition of water.

-

The methanol is removed under reduced pressure, and the aqueous residue is basified with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to a pH of >10.

-

The aqueous layer is extracted with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Quantitative Data for Reductive Amination of Aldehydes (General and Analogous Reactions):

| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |

| Various Aldehydes | Aqueous NH₃ | H₂ (in situ Co catalyst) | - | High selectivity | [6] |

| Ketones and Aldehydes | Aqueous NH₃ | H₂ (Fe catalyst) | Water | Good | [4] |

| Aldehydes | Primary Amines | NaBH₄ | Methanol | - | [3] |

Conclusion

The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. The two-step sequence, involving a Vilsmeier-Haack formylation followed by reductive amination, utilizes well-established and scalable reactions. The provided experimental protocols and workflows, supported by data from analogous transformations, are intended to enable researchers to successfully synthesize this valuable compound for their drug discovery and development endeavors. Careful optimization of reaction conditions for each specific substrate is recommended to achieve maximum yields and purity.

References

- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gctlc.org [gctlc.org]

- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following tables summarize the predicted and anticipated spectroscopic data for 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. These values are derived from computational predictions and comparison with experimentally determined data for structurally similar pyrazole-containing molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | s | 1H | Pyrazole C3-H |

| ~3.8-4.0 | s | 2H | -CH₂-NH₂ |

| ~3.7-3.8 | s | 3H | N1-CH₃ |

| ~2.2-2.4 | s | 3H | C5-CH₃ |

| ~1.5-2.5 | br s | 2H | -NH₂ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148-150 | Pyrazole C5 |

| ~138-140 | Pyrazole C3 |

| ~110-115 | Pyrazole C4 |

| ~40-45 | -CH₂-NH₂ |

| ~35-40 | N1-CH₃ |

| ~10-15 | C5-CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Anticipated IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1550 | Medium | C=N, C=C stretch (pyrazole ring) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| 1300-1200 | Medium | C-N stretch |

Sample preparation: KBr pellet or thin film.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| [M+H]⁺ | Molecular ion peak |

| [M-NH₂]⁺ | Loss of the amino group |

| Fragments corresponding to the pyrazole ring | Characteristic fragmentation pattern of the dimethylpyrazole moiety |

Ionization method: Electrospray Ionization (ESI) or Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical compound.

Caption: General workflow for spectroscopic analysis.

Physical and chemical properties of "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of the pyrazole derivative, 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data from its close structural analogue, 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine, to provide valuable comparative insights. Furthermore, a detailed, proposed synthetic pathway for this compound is outlined, based on established synthetic methodologies for pyrazole derivatives. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The structural versatility of the pyrazole scaffold allows for a wide range of substitutions, leading to compounds with activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This guide focuses on the specific derivative, this compound, providing a detailed summary of its chemical and physical characteristics to support further research and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and a Structural Analogue.

| Property | This compound (Predicted) | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanamine (CAS: 936939-85-4)[] |

| Molecular Formula | C7H13N3 | C7H13N3[] |

| Molecular Weight | 139.20 g/mol | 139.2 g/mol [] |

| IUPAC Name | (1,5-dimethyl-1H-pyrazol-4-yl)methanamine | 1-(1,5-dimethylpyrazol-4-yl)ethanamine[] |

| Boiling Point | Not available | 234.357°C at 760 mmHg[] |

| Density | Not available | 1.103 g/cm³[] |

| Solubility | Expected to be soluble in polar organic solvents. | Not available |

| pKa | Not available | Not available |

| Appearance | Not available | Not available |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not currently published. However, a plausible and efficient synthetic route can be proposed based on well-established reactions for the functionalization of pyrazole rings. The proposed pathway involves a two-step process starting from the commercially available 1,5-dimethyl-1H-pyrazole.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned through the following key transformations:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the 1,5-dimethyl-1H-pyrazole ring.

-

Reductive Amination: Conversion of the resulting aldehyde to the corresponding primary amine.

Detailed Experimental Protocols

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

This procedure is adapted from general protocols for the Vilsmeier-Haack formylation of electron-rich heterocyclic compounds.

-

Materials:

-

1,5-dimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer.

-

-

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Add a solution of 1,5-dimethyl-1H-pyrazole in DCM dropwise to the Vilsmeier reagent at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.[2]

-

Step 2: Synthesis of this compound

This procedure is a standard reductive amination protocol.

-

Materials:

-

1,5-dimethyl-1H-pyrazole-4-carbaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or other suitable solvent

-

Hydrochloric acid (HCl) (for salt formation and purification, optional)

-

Sodium hydroxide (NaOH) solution

-

Standard laboratory glassware and magnetic stirrer.

-

-

Procedure:

-

Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in methanol.

-

Add an excess of ammonium acetate or aqueous ammonia to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Carefully add sodium cyanoborohydride or sodium triacetoxyborohydride in portions to the reaction mixture.

-

Continue stirring at room temperature overnight, monitoring the reaction by TLC.

-

Quench the reaction by the careful addition of water.

-

Acidify the mixture with hydrochloric acid and then basify with a sodium hydroxide solution to a pH > 10.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amine can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

-

Visualization of Synthetic Workflow

The proposed synthetic pathway can be visualized as a straightforward two-step process.

Caption: Proposed two-step synthesis of the target compound.

Signaling Pathways and Biological Activity

Currently, there is no published information available that directly implicates this compound in any specific biological signaling pathways. However, the broader class of pyrazole-containing molecules has been shown to interact with a variety of biological targets. Further research, including biological screening and mechanism of action studies, is required to elucidate the potential pharmacological profile of this compound.

Conclusion

This technical guide has compiled the available and predicted information on the physical and chemical properties of this compound. While direct experimental data is sparse, the provided information on its structural analogue and a proposed synthetic route offer a solid foundation for researchers to initiate further investigation into this compound. The synthesis is expected to be achievable through standard organic chemistry techniques. Future studies should focus on the experimental validation of its properties and the exploration of its biological activities to determine its potential as a lead compound in drug discovery programs.

References

Navigating the Void: A Technical Guide to the Anticipated Mechanism of Action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Disclaimer: As of December 2025, dedicated mechanism of action studies for the specific compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine are not available in the public domain. This guide, therefore, provides a comprehensive overview of the known mechanisms of action for structurally related pyrazole derivatives to offer a predictive framework for researchers, scientists, and drug development professionals. The methodologies and potential biological activities outlined herein are based on extensive research into the broader class of pyrazole-containing compounds.

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates.[1][2][3] The versatility of the pyrazole scaffold allows for diverse pharmacological activities, ranging from anti-inflammatory and analgesic effects to anticancer and antipsychotic properties.[1][2][3][4] The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

Predicted Pharmacological Profile of this compound

Based on the activities of analogous compounds, this compound could potentially interact with a variety of biological targets. The presence of the methanamine group at the 4-position of the pyrazole ring is a key feature that may drive its interactions.

Potential as a Kinase Inhibitor

Numerous pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Illustrative Signaling Pathway for Kinase Inhibition by a Pyrazole Derivative:

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Initial Biological Screening of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine and Related Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of derivatives based on the 1,5-dimethyl-1H-pyrazole-4-carbaldehyde core, a key precursor to 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. This document details the synthesis, experimental protocols for biological evaluation, and presents key cytotoxicity data for a series of related Schiff base derivatives. Furthermore, it visualizes relevant experimental workflows and potential signaling pathways implicated in the biological activity of this class of compounds.

Data Presentation: Cytotoxicity of Pyrazole-Based Schiff Base Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of Schiff base derivatives of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde against human lung (A549) and colon (Caco-2) cancer cell lines. The data is presented as IC50 values (µM), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Structure | IC50 (µM) vs. A549 | IC50 (µM) vs. Caco-2 |

| 5d | Schiff base derivative | 48.61 ± 0.14 | - |

| 5e | Schiff base derivative | 47.74 ± 0.20 | 40.99 ± 0.20 |

| 7a | Schiff base derivative | 49.40 ± 0.18 | 42.42 ± 0.18 |

| Doxorubicin | Reference Drug | - | 54.94 ± 0.16 |

Data sourced from a study on pyrazole-based Schiff bases, which demonstrated cytotoxic activities against lung (A549) and colon (Caco-2) human cancer cell lines[1].

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of pyrazole derivatives are crucial for reproducibility and further development.

Synthesis of Pyrazole-4-carbaldehyde Derivatives

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3]

General Procedure:

-

To a cooled (0-5 °C) solution of a substituted pyrazole in dry N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring.

-

The reaction mixture is then heated, typically at reflux, for a specified period (e.g., 4 hours).[2]

-

After cooling to room temperature, the mixture is poured onto crushed ice and neutralized with a base, such as a sodium hydroxide solution.

-

The resulting precipitate, the pyrazole-4-carbaldehyde derivative, is collected by filtration, washed with water, and purified, often by recrystallization from a suitable solvent like ethanol.[2]

Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.

General Procedure:

-

An equimolar mixture of a pyrazole-4-carbaldehyde derivative and a primary amine is dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of an acid, like glacial acetic acid, is often added to facilitate the reaction.

-

The reaction mixture is refluxed for a period of time, and the progress of the reaction is monitored (e.g., by thin-layer chromatography).

-

Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration, washed, and recrystallized.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Protocol Overview:

-

Cell Seeding: Cancer cells (e.g., A549, Caco-2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the agar well diffusion method or broth microdilution method.

Agar Well Diffusion Method:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

-

Wells are created in the agar using a sterile borer.

-

A specific concentration of the test compound dissolved in a suitable solvent is added to each well.

-

The plates are incubated under appropriate conditions for the microorganism.

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and screening of pyrazole derivatives and a potential signaling pathway they may influence.

Caption: Workflow for the synthesis and biological screening of pyrazole derivatives.

Caption: Postulated EGFR signaling pathway inhibition by pyrazole derivatives.

References

- 1. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Novel 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel analogs of 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document outlines detailed experimental protocols for the key synthetic transformations, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Synthetic Strategy Overview

The primary synthetic route to access this compound and its N-substituted analogs involves a two-step sequence starting from the readily available 1,5-dimethyl-1H-pyrazole. The key steps are:

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring to yield the key intermediate, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Reductive Amination: Reaction of the pyrazole-4-carbaldehyde with a variety of primary and secondary amines in the presence of a suitable reducing agent to afford the target methanamine analogs.

This strategy offers a versatile and efficient approach to a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate 1)

Reaction: Vilsmeier-Haack Formylation

Procedure:

To a stirred solution of dimethylformamide (DMF, 3 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), cooled to 0 °C, phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise under an inert atmosphere. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent. A solution of 1,5-dimethyl-1H-pyrazole (1 equivalent) in the same solvent is then added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 60-80 °C) for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a stirred mixture of ice and water. The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.

General Procedure for the Synthesis of this compound Analogs (Target Compounds)

Reaction: Reductive Amination

Procedure:

To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and the desired primary or secondary amine (1.1-1.5 equivalents) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or dichloromethane (DCM) is added a reducing agent. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN). For reactions with NaBH₄, the imine is often pre-formed by stirring the aldehyde and amine together for a period of time (e.g., 1-2 hours) before the addition of the reducing agent. For reactions with NaBH(OAc)₃ or NaBH₃CN, all reagents can often be combined in a one-pot fashion. A catalytic amount of acetic acid may be added to facilitate imine formation. The reaction is typically stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with DCM or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the desired N-substituted this compound analog.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of the key intermediate and a selection of its methanamine analogs.

Table 1: Synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde

| Entry | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Spectroscopic Data |

| 1 | 1,5-Dimethyl-1H-pyrazole | POCl₃, DMF | DCM | 3 | 60 | 85 | ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H), 7.80 (s, 1H), 3.85 (s, 3H), 2.55 (s, 3H). ¹³C NMR (CDCl₃, 101 MHz): δ 185.2, 149.5, 140.1, 118.5, 36.2, 11.8. |

Table 2: Synthesis of this compound Analogs

| Entry | Amine | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | Spectroscopic Data |

| 2a | Benzylamine | NaBH(OAc)₃ | DCM | 16 | RT | 92 | ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H), 7.20 (s, 1H), 3.80 (s, 2H), 3.75 (s, 3H), 3.65 (s, 2H), 2.40 (s, 3H). |

| 2b | Aniline | NaBH(OAc)₃ | DCE | 24 | RT | 88 | ¹H NMR (CDCl₃, 400 MHz): δ 7.22 (t, J = 7.8 Hz, 2H), 7.15 (s, 1H), 6.75 (t, J = 7.3 Hz, 1H), 6.65 (d, J = 7.8 Hz, 2H), 4.25 (d, J = 5.5 Hz, 2H), 3.70 (s, 3H), 2.45 (s, 3H). |

| 2c | Morpholine | NaBH(OAc)₃ | DCM | 18 | RT | 95 | ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (s, 1H), 3.70 (t, J = 4.6 Hz, 4H), 3.65 (s, 3H), 3.30 (s, 2H), 2.50 (t, J = 4.6 Hz, 4H), 2.40 (s, 3H). |

| 2d | Cyclohexylamine | NaBH₄ | MeOH | 12 | RT | 90 | ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (s, 1H), 3.75 (s, 3H), 3.60 (s, 2H), 2.50-2.40 (m, 1H), 2.45 (s, 3H), 1.90-1.60 (m, 5H), 1.30-1.00 (m, 5H). |

Visualization of Pathways and Workflows

Synthetic Workflow

Caption: General synthetic workflow for the preparation of target analogs.

Experimental Workflow for Reductive Amination

Caption: Step-by-step experimental workflow for the reductive amination.

Potential Signaling Pathways of Pyrazole Analogs

In silico modeling of "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine" interactions

In Silico Modeling of Pyrazole Derivative Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in silico methodologies used to model the interactions of pyrazole-containing small molecules with their protein targets. Given the limited publicly available interaction data for "1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine," this document will utilize a representative case study of a pyrazole derivative with known biological activity to illustrate the core principles and protocols of in silico drug discovery.

Introduction to In Silico Modeling in Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze small molecule-protein interactions.[1] By simulating these interactions at a molecular level, researchers can gain insights into binding affinities, mechanisms of action, and potential off-target effects, thereby accelerating the identification and optimization of lead compounds.[1] Key techniques in this field include molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, and molecular dynamics (MD) simulations, which provide a detailed view of the dynamic behavior of the protein-ligand complex over time.

The pyrazole scaffold is a common motif in many clinically approved drugs and investigational compounds, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects. The versatility of the pyrazole ring allows for diverse chemical modifications, making it a frequent subject of drug design and discovery efforts.

Case Study: Pyrazole Derivative as a Kinase Inhibitor

To illustrate the in silico modeling workflow, we will consider a hypothetical pyrazole derivative, "PZ-1," designed as an inhibitor for a protein kinase, a common target class for this scaffold. We will assume that PZ-1 has been synthesized and tested in vitro, yielding quantitative data on its inhibitory activity.

Data Presentation

A crucial first step in any in silico project is the collection and organization of all relevant data. This includes the chemical structure of the ligand, the structure of the protein target, and quantitative interaction data.

| Compound ID | Target Protein | Assay Type | IC50 (nM) | pIC50 (-log(IC50)) |

| PZ-1 | Kinase X | Biochemical | 50 | 7.3 |

Experimental Protocols

This section details the standard computational procedures for molecular docking and molecular dynamics simulations. These protocols are generalized and may require optimization based on the specific protein-ligand system under investigation.

Molecular Docking

Molecular docking predicts the binding conformation and affinity of a ligand to a protein target.[2]

Objective: To predict the binding pose of PZ-1 in the active site of Kinase X and estimate its binding affinity.

Tools:

-

AutoDock Vina: A widely used open-source program for molecular docking.

-

PyMOL or UCSF Chimera: Molecular visualization software.

-

Open Babel: A chemical toolbox for converting file formats.

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of PZ-1. This can be done by sketching the molecule in a chemical drawing software and saving it in a common format like .mol or .sdf.

-

Use Open Babel to convert the ligand file to the .pdbqt format, which is required by AutoDock Vina. This step also adds partial charges and defines rotatable bonds.

-

-

Receptor Preparation:

-

Download the 3D structure of Kinase X from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, co-factors, and any existing ligands.

-

Add polar hydrogens and assign partial charges to the protein atoms.

-

Convert the prepared protein structure to the .pdbqt format.

-

-

Grid Box Definition:

-

Define a 3D grid box that encompasses the active site of Kinase X. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Docking Simulation:

-

Run AutoDock Vina, providing the prepared ligand and receptor files, as well as the grid box parameters.

-

The program will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the predicted binding poses in PyMOL or UCSF Chimera.

-

Analyze the interactions between PZ-1 and Kinase X, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex.

Objective: To assess the stability of the predicted binding pose of PZ-1 and characterize its dynamic interactions with Kinase X.

Tools:

-

GROMACS or AMBER: Popular software packages for performing MD simulations.

-

A suitable force field: (e.g., CHARMM36, AMBER) for describing the interatomic forces.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the PZ-1-Kinase X complex as the starting structure.

-

Place the complex in a periodic box of a chosen shape (e.g., cubic, dodecahedron).

-

Solvate the system by adding water molecules.

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.[3]

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Subsequently, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density.[3]

-

-

Production MD:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns). During this phase, the trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the saved trajectory to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions.

-

Binding free energy calculations (e.g., MM/PBSA) to estimate the binding affinity.

-

-

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex processes and relationships in a clear and concise manner. The following diagrams are generated using the DOT language and adhere to the specified styling guidelines.

Caption: General workflow for in silico modeling of protein-ligand interactions.

Caption: A representative kinase signaling pathway inhibited by the pyrazole derivative PZ-1.

References

The 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine Scaffold: A Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications.[1] Its inherent physicochemical properties and synthetic tractability make it a "privileged scaffold" in drug discovery. This technical guide focuses on the promising, yet underexplored, 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine core. While direct, in-depth research on this specific scaffold is limited, this document extrapolates from the vast body of knowledge on related pyrazole derivatives to provide a comprehensive overview of its potential. This guide will cover plausible synthetic routes, potential biological activities with illustrative quantitative data from analogous compounds, and general structure-activity relationship (SAR) principles applicable to this scaffold.

Introduction to the Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif imparts a unique combination of properties, including the ability to act as both hydrogen bond donors and acceptors, and to engage in various non-covalent interactions with biological targets.[1] Consequently, pyrazole-containing molecules exhibit a remarkable diversity of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] Several marketed drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, feature a pyrazole core, underscoring its clinical significance.[1]

The 1,5-dimethyl-1H-pyrazol-4-yl)methanamine scaffold incorporates key structural features that are attractive for medicinal chemistry:

-

A fully substituted pyrazole ring: The methyl groups at the 1 and 5 positions can enhance metabolic stability and provide specific steric interactions within a binding pocket.

-

A 4-aminomethyl substituent: This primary amine serves as a crucial handle for further chemical modifications, allowing for the introduction of a wide range of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis of the this compound Scaffold

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical adaptation based on general procedures for pyrazole synthesis and reductive amination.

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde

-

To a solution of a suitable 1,3-dicarbonyl precursor (e.g., a formyl-β-ketoester) in a protic solvent such as ethanol, add an equimolar amount of methylhydrazine.

-

The reaction mixture is stirred at room temperature or heated to reflux, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to this compound

-

Dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent like methanol.

-

Add an excess of a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the careful addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The final product, this compound, can be purified by column chromatography or by salt formation and recrystallization.

Potential Biological Activities and Quantitative Data of Related Pyrazole Derivatives

While specific biological data for the this compound scaffold is not available, the broader class of pyrazole derivatives has been extensively studied against a multitude of biological targets. The following table summarizes quantitative data for various pyrazole-containing compounds, illustrating the potential therapeutic applications of this scaffold.

| Compound Class | Target | Biological Activity | IC₅₀/EC₅₀ | Reference |

| 5-Amino-1H-pyrazole-4-carboxamides | FGFR1, FGFR2, FGFR3 | Enzyme Inhibition | 46 nM, 41 nM, 99 nM | [4] |

| Pyrazole-phthalazine hybrids | α-glucosidase | Enzyme Inhibition | 13.66 µM | [5] |

| 1,5-Diarylpyrazoles | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | Varies (nM to µM range) | [6] |

| Pyrazole-based compounds | Checkpoint Kinase 1 (CHK1) | Enzyme Inhibition | 0.013 µM (in Z-138 cells) | [7] |

| N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamides | DprE1 (M. tuberculosis) | Enzyme Inhibition | 0.78-1.56 µM (MIC) | [8] |

Disclaimer: The data presented in this table is for structurally related pyrazole derivatives and is intended to be illustrative of the potential of the this compound scaffold. The actual biological activity of derivatives of this specific scaffold would require experimental validation.

Structure-Activity Relationships (SAR) of Pyrazole Derivatives

The aminomethyl group at the 4-position of the this compound scaffold provides a versatile point for chemical modification to explore SAR. General SAR principles derived from the broader pyrazole literature suggest that:

-

N-Acylation: Acylation of the primary amine can introduce a variety of substituents that can interact with different regions of a target's binding site. The nature of the acyl group (e.g., aromatic, aliphatic, heterocyclic) can significantly impact potency and selectivity.[9][10]

-

N-Alkylation/N-Arylation: Introduction of alkyl or aryl groups on the amine can modulate lipophilicity and steric bulk, influencing pharmacokinetic properties and target engagement.

-

Formation of Ureas, Thioureas, and Sulfonamides: These functional groups can introduce additional hydrogen bonding capabilities and have been successfully employed in the design of potent enzyme inhibitors.[11]

Caption: Key derivatization strategies for SAR studies of the scaffold.

Potential Signaling Pathway Modulation

Given the prevalence of pyrazole derivatives as kinase inhibitors, it is plausible that compounds derived from the this compound scaffold could modulate intracellular signaling pathways. For instance, many small molecule kinase inhibitors target the ATP-binding pocket of kinases, thereby inhibiting downstream signaling cascades that are often dysregulated in diseases like cancer.

Caption: Hypothetical modulation of a kinase signaling pathway by a pyrazole derivative.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. While direct experimental data for this specific core is currently lacking in the public domain, the extensive and successful history of pyrazole derivatives in medicinal chemistry provides a strong rationale for its exploration. The synthetic accessibility and the presence of a versatile chemical handle in the form of a primary amine make this scaffold an attractive candidate for the generation of compound libraries for screening against a wide range of biological targets. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(1-(6-Oxo-1,6-dihydropyrimidine)-pyrazole) Acetamide Derivatives as Novel Noncovalent DprE1 Inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the core structure of pyrazole derivatives for drug design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides a comprehensive investigation into the core structure of pyrazole derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR) to empower researchers in the field of drug discovery and development.

The Pyrazole Scaffold: Structural Features and Significance

The pyrazole ring's unique electronic and steric properties make it an attractive moiety for drug design. It can act as a bioisostere for other aromatic systems, offering advantages in modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] The two nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[1][3] This inherent adaptability has led to the incorporation of the pyrazole core into a wide array of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil.[4][5][6]

Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core is a well-established area of organic synthesis, with numerous methodologies available to generate diverse derivatives.

Knorr Pyrazole Synthesis

A classic and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] This versatile reaction allows for the introduction of a wide range of substituents on the pyrazole ring.

Experimental Protocol: Synthesis of a 1,3,5-substituted Pyrazole

-

Reaction: Condensation of a substituted 1,3-diketone with a substituted hydrazine.

-

Materials: Substituted 1,3-diketone (1 eq.), substituted hydrazine hydrochloride (1.1 eq.), ethanol.

-

Procedure:

-

Dissolve the 1,3-diketone in ethanol in a round-bottom flask.

-

Add the substituted hydrazine hydrochloride to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.[7]

-

Synthesis via α,β-Unsaturated Carbonyl Compounds

Another common approach is the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[5] This method provides access to a variety of substituted pyrazolines, which can then be oxidized to the corresponding pyrazoles.

Multi-component Reactions

Modern synthetic strategies often employ multi-component reactions (MCRs) to efficiently generate complex pyrazole derivatives in a single step, offering advantages in terms of atom economy and operational simplicity.

Biological Activities and Structure-Activity Relationships (SAR)

Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, a testament to their ability to interact with a diverse range of biological targets. The following sections summarize key activities and the structural features that govern them.

Anti-inflammatory Activity: COX-2 Inhibition

A significant number of pyrazole derivatives have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The diarylpyrazole scaffold is a hallmark of this class of compounds, with Celecoxib being a prime example.

Table 1: COX-2 Inhibitory Activity of Pyrazole Derivatives

| Compound | R1 | R2 | R3 | COX-2 IC50 (µM) | Reference |

| Celecoxib | 4-SO2NH2-Ph | CF3 | 4-Me-Ph | 0.04 | [4] |

| SC-558 | 4-SO2NH2-Ph | CF3 | Ph | 0.0013 | [4] |

| Compound X | 4-SO2Me-Ph | CF3 | 4-F-Ph | 0.02 | [4] |

Key SAR Insights for COX-2 Inhibition:

-

A sulfonamide or methylsulfone group at the para-position of the N-phenyl ring is crucial for potent and selective COX-2 inhibition.

-

A trifluoromethyl group at the 3-position of the pyrazole ring enhances activity.

-

The nature of the substituent on the C-5 phenyl ring can modulate potency.

Anticancer Activity: Kinase Inhibition

The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors, which are critical targets in cancer therapy.[3][8] Pyrazole-based drugs have been successfully developed to target various kinases, including Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).

Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

| Ruxolitinib | JAK1 | 3.3 | [9] |

| Ruxolitinib | JAK2 | 2.8 | [9] |

| AT7519 | CDK1 | 47 | [9] |

| AT7519 | CDK2 | 100 | [9] |

| Povorcitinib | JAK1 | 5.9 | [8] |

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 value of a pyrazole derivative against a target kinase.

-

Materials: Recombinant human kinase, appropriate peptide substrate, ATP, test compound, assay buffer.

-

Procedure:

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, peptide substrate, and test compound dilution to the assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and quantify kinase activity using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).

-

Calculate the IC50 value from the dose-response curve.

-

Antimicrobial and Antiviral Activities

Recent research has highlighted the potential of pyrazole derivatives as a promising class of antimicrobial and antiviral agents, with some compounds exhibiting potent activity against a range of pathogens.[10][11][12]

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative 21a | Staphylococcus aureus | 62.5 | [10] |

| Pyrazole Derivative 21a | Escherichia coli | 125 | [10] |

| Pyrazole Derivative 21b | Aspergillus niger | 7.8 | [10] |

| Pyrazoline 9 | Staphylococcus aureus (MDR) | 4 | [9] |

Table 4: Antiviral Activity of Pyrazole Derivatives

| Compound | Virus | EC50 (µg/mL) | Reference |

| N-acetyl 4,5-dihydropyrazole 7 | Vaccinia virus | 7 | [11] |

| Pyrazole Derivative 7e | Yellow Fever Virus (YFV) | 0.5 | [13] |

| Pyrazole Derivative 8f | Bovine Viral Diarrhea Virus (BVDV) | 1.8 | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the MIC of a pyrazole derivative against a specific microorganism.

-

Materials: Test compound, bacterial or fungal culture, appropriate broth medium (e.g., Mueller-Hinton broth), 96-well microtiter plates.

-

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which pyrazole derivatives operate is crucial for understanding their mechanism of action and for guiding rational drug design.

Inhibition of the JAK/STAT Signaling Pathway

Certain pyrazole derivatives, such as Ruxolitinib, are potent inhibitors of Janus kinases (JAKs), which play a key role in the JAK/STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors that regulate processes like immunity and hematopoiesis.[5]

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

Modulation of the CDK/Rb Signaling Pathway

Pyrazole-based inhibitors of Cyclin-Dependent Kinases (CDKs) can halt the cell cycle, a key strategy in cancer therapy. They prevent the phosphorylation of the Retinoblastoma (Rb) protein, which in turn keeps the E2F transcription factor inactive, thus blocking cell cycle progression.[8][14][15][16][17]

Caption: Regulation of the cell cycle by a pyrazole-based CDK inhibitor.

Drug Discovery Workflow for Pyrazole-Based Inhibitors

The discovery and development of a pyrazole-based drug is a systematic process that involves several key stages, from initial hit identification to lead optimization and preclinical studies.

References

- 1. Design and synthesis of pyrazolone-based compounds as potent blockers of SARS-CoV-2 viral entry into the host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV- 229E , MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04728A [pubs.rsc.org]

- 13. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. commerce.bio-rad.com [commerce.bio-rad.com]

Methodological & Application

Protocol for C4 Functionalization of 1,5-Dimethylpyrazole: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the C4 position of 1,5-dimethylpyrazole. The strategic functionalization of this pyrazole scaffold is a critical step in medicinal chemistry and drug development, enabling the synthesis of diverse molecular libraries for biological screening. The protocols outlined below cover key transformations including halogenation, nitration, and palladium-catalyzed cross-coupling reactions.

Overview of C4 Functionalization Strategies

The C4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic substitution, which is a primary strategy for its functionalization. Once functionalized, for instance with a halogen atom, this position becomes a versatile handle for introducing a wide array of substituents through metal-catalyzed cross-coupling reactions. This document will detail protocols for these key transformations.

Caption: Key pathways for the C4 functionalization of 1,5-dimethylpyrazole.

Data Presentation: Summary of C4 Functionalization Reactions

The following tables summarize the reaction conditions and reported yields for the various C4 functionalization methods detailed in this document.

Table 1: C4-Halogenation of Dimethylpyrazoles

| Halogenation Method | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Iodination | I₂, CAN | Acetonitrile | Reflux | Overnight | Good to Excellent | [1] |

| NIS, TFA | Acetic Acid | 80 °C | Overnight | Good | [2] | |

| Bromination | NBS | Acetonitrile | RT | 30 min | 95% | |

| Chlorination | TCCA | TFE | 40 °C | 4 h | Up to 92% | [3] |

Table 2: C4-Nitration of Dimethylpyrazoles

| Nitration Method | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Direct Nitration | HNO₃, (CF₃CO)₂O | N/A | - | - | 76% | [4][5] |

Table 3: Palladium-Catalyzed Cross-Coupling of 4-Halo-1,5-dimethylpyrazole Derivatives

| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Suzuki-Miyaura | 4-Bromo-pyrazole | Arylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 °C | Good to Excellent | [1][6] |

| Sonogashira | 4-Iodo-pyrazole | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | TEA or DIPEA | THF or DMF | 50-80 °C | Good | [2] |

| Buchwald-Hartwig | 4-Bromo-pyrazole | Amine | Pd(dba)₂, tBuDavePhos | NaOtBu | Toluene | 90 °C | Good | [7] |

Experimental Protocols

Detailed methodologies for the key C4 functionalization reactions are provided below.

Protocol 1: C4-Iodination using N-Iodosuccinimide (NIS)

This protocol describes the electrophilic iodination of 1,5-dimethylpyrazole at the C4 position.[2]

Materials:

-

1,5-dimethylpyrazole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Caption: Experimental workflow for the C4-iodination of 1,5-dimethylpyrazole.

Procedure:

-

In a round-bottom flask, dissolve 1,5-dimethylpyrazole (1.0 mmol) in glacial acetic acid (1 mL).

-

In a separate vial, prepare a solution of N-iodosuccinimide (1.5 mmol, 338 mg) in trifluoroacetic acid (1 mL).

-

Add the NIS solution to the pyrazole solution.

-

Heat the reaction mixture at 80 °C overnight.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (60 mL).

-

Perform an aqueous work-up, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-iodo-1,5-dimethylpyrazole.

Protocol 2: C4-Bromination using N-Bromosuccinimide (NBS)

This protocol details the efficient C4-bromination of 1,5-dimethylpyrazole.

Materials:

-

1,5-dimethylpyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a solution of 1,5-dimethylpyrazole (1 mmol) in acetonitrile (10 mL), add N-bromosuccinimide (1 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to yield 4-bromo-1,5-dimethylpyrazole.

Protocol 3: C4-Nitration

This protocol provides a general method for the direct nitration of dimethylpyrazoles at the C4 position.[4][5]

Materials:

-

1,5-dimethylpyrazole

-

Nitric acid (concentrated)

-

Trifluoroacetic anhydride

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add trifluoroacetic anhydride.

-

Slowly add concentrated nitric acid to the trifluoroacetic anhydride with stirring.

-

To this nitrating mixture, add 1,5-dimethylpyrazole dropwise while maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at this temperature for the appropriate time (monitor by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify by column chromatography to obtain 4-nitro-1,5-dimethylpyrazole.

Protocol 4: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1,5-dimethylpyrazole

This protocol describes the palladium-catalyzed cross-coupling of 4-bromo-1,5-dimethylpyrazole with an arylboronic acid.[1][6]

Materials:

-

4-Bromo-1,5-dimethylpyrazole

-

Arylboronic acid

-

XPhos Pd G2 precatalyst

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromo-1,5-dimethylpyrazole.

Procedure:

-

To an oven-dried Schlenk tube, add 4-bromo-1,5-dimethylpyrazole (1.0 mmol), the arylboronic acid (1.5 equiv), potassium phosphate (2.0 equiv), and the XPhos Pd G2 precatalyst (e.g., 2 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 5: Sonogashira Cross-Coupling of 4-Iodo-1,5-dimethylpyrazole

This protocol outlines the coupling of 4-iodo-1,5-dimethylpyrazole with a terminal alkyne.[2]

Materials:

-

4-Iodo-1,5-dimethylpyrazole

-

Terminal alkyne

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1,5-dimethylpyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add the anhydrous solvent (THF or DMF, 5 mL) and the base (TEA or DIPEA, 3.0 mmol).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.